1-Bromo-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene typically involves the bromination of 3-nitro-5-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions to form different products.
Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Comparison with Similar Compounds
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical properties and reactivity.
The presence of the nitro group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUAJNJUIJTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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